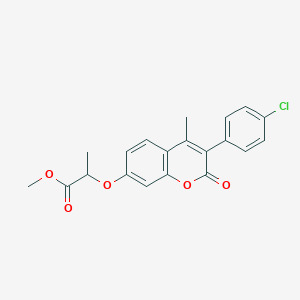

methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate

Description

Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 4-chlorophenyl group, at the 4-position with a methyl group, and at the 7-position with a methyl ester-linked propanoate side chain. The structural features of this compound—particularly the 4-chlorophenyl and ester groups—suggest enhanced metabolic stability and bioavailability compared to simpler coumarins.

Properties

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-11-16-9-8-15(25-12(2)19(22)24-3)10-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSURXISTKTFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-oxo-2H-chromen-7-yl methanol under acidic conditions. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can also improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the chromen-2-one core to its corresponding quinone derivatives.

Reduction: Reduction reactions can reduce the chromen-2-one core to chromans or dihydrochromen-2-ones.

Substitution: Electrophilic substitution reactions can introduce various substituents at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use halogenating agents like bromine (Br2) or nitration agents like nitric acid (HNO3).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Chromans or dihydrochromen-2-ones.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various cell models.

Medicine: The compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Industry: In the agricultural industry, this compound is used as a precursor for the synthesis of pesticides and herbicides. Its ability to inhibit the growth of certain pests and weeds makes it valuable in crop protection.

Mechanism of Action

The compound exerts its effects through multiple pathways:

Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate with structurally related coumarin derivatives, focusing on substituents, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Comparisons:

Substituent Effects on Activity The 4-chlorophenyl group at the 3-position (target compound) is analogous to the 4-cyanobenzyl and 4-fluorobenzyl groups in ’s anti-cholestasis agents. Halogenated aromatic substituents (e.g., Cl, F) often enhance lipophilicity and receptor binding, while polar groups (e.g., CN) may improve solubility . The methyl ester in the target compound contrasts with the amide linkage in ’s flurbiprofen hybrid. Esters generally offer better membrane permeability but may undergo faster metabolic hydrolysis than amides .

Side Chain Modifications

- The ethoxyethyl ester in ’s compound introduces an ether moiety, which could prolong half-life compared to the target’s methyl ester. However, methyl esters are typically more compact, favoring crystallinity and ease of synthesis .

- Hydrazide derivatives () exhibit strong anti-proliferative activity, suggesting that replacing the ester with a hydrazide group could shift pharmacological targeting (e.g., from anti-inflammatory to anticancer) .

Crystallographic and Stability Insights

- highlights the role of π-π stacking and C–H···O interactions in stabilizing coumarin derivatives. The target compound’s 4-methyl and 4-chlorophenyl groups may similarly influence solid-state packing, though this requires experimental validation .

Synthetic Flexibility

- The target compound’s synthesis likely involves esterification of a 7-hydroxycoumarin precursor, as seen in and . In contrast, and employ amidation and hydrazide formation, respectively, demonstrating the versatility of coumarin functionalization .

Biological Activity

Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, a synthetic compound derived from coumarin, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a coumarin backbone with a chlorophenyl substituent. The molecular formula is , and it exhibits various physical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 344.78 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions. For instance, comparative studies have shown that it has a similar efficacy to established anti-inflammatory agents like ibuprofen, as measured by inhibition of albumin denaturation (see Table 1).

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| This compound | 75% |

| Ibuprofen | 80% |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Gene Expression Modulation : Preliminary studies suggest that it may modulate the expression of genes related to inflammation and oxidative stress response.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various coumarin derivatives, including this compound). The results indicated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound compared to untreated controls.

Clinical Implications

In clinical settings, preliminary trials involving animal models have shown promise for methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)propanoate) as a therapeutic agent for conditions characterized by oxidative stress and inflammation. Further research is needed to establish its safety profile and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.